4-(Oxolan-2-ylmethoxy)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-10(12-7-1)8-13-9-3-5-11-6-4-9/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSGAWBWOWQVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640888 | |
| Record name | 4-[(Oxolan-2-yl)methoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883537-64-2 | |
| Record name | 4-[(Oxolan-2-yl)methoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Oxolane Moiety: a Key Player in Bioactive Molecules
Importance of Oxolane Moieties in Heterocyclic Chemistry and Bioactive Molecules
The significance of the oxolane moiety in the context of bioactive compounds is multifaceted. It can serve as a versatile scaffold, a functional group that modulates polarity, and a key element for molecular recognition.
Bioisosteric Replacement: The oxolane ring is often used as a bioisostere for other chemical groups, such as a phenyl ring or a cyclopentane (B165970) ring. This substitution can lead to improved metabolic stability and reduced toxicity while maintaining or enhancing biological activity.
Presence in Natural Products and Approved Drugs: A number of natural products with significant biological activities feature the oxolane ring. Furthermore, several FDA-approved drugs contain this moiety, highlighting its therapeutic relevance. For instance, the antiviral drug amprenavir (B1666020) and the antihypertensive agent terazosin (B121538) both incorporate a tetrahydrofuran ring in their structures.
The inclusion of the oxolane moiety in a molecule like 4-(Oxolan-2-ylmethoxy)piperidine suggests the potential for enhanced solubility and the introduction of a specific three-dimensional structure that could be beneficial for biological interactions.
Chemical Transformations and Reactivity Profiles of 4 Oxolan 2 Ylmethoxy Piperidine Core Structures
Reactivity of the Piperidine (B6355638) Nitrogen Atom
The secondary amine within the piperidine ring is a key site for chemical modification. Its nucleophilic and basic nature allows for a variety of reactions, primarily N-alkylation and N-acylation, leading to a diverse range of N-substituted derivatives.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with electrophiles.
N-Alkylation: This process involves the reaction of the piperidine nitrogen with an alkyl halide or other alkylating agent to form a tertiary amine. The reaction is a standard nucleophilic substitution. Reductive amination is another common method, where the piperidine reacts with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the N-alkylated product. sciencemadness.org
N-Acylation: The piperidine nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides to form amides. These reactions are typically rapid and can often be performed under mild, catalyst-free conditions, sometimes even in the absence of a solvent. orientjchem.org The acylation of amines is a fundamental transformation in organic synthesis, often used to protect the amine group or to build more complex molecular architectures. orientjchem.org A variety of catalysts, including Lewis acids like zinc chloride and iron(III) chloride, can be employed to facilitate the reaction under different conditions. orientjchem.org For instance, N-acylation has been successfully achieved by reacting amines with acetic anhydride (B1165640) without a solvent, yielding the desired products in high yields. orientjchem.org
| Amine Substrate | Acylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aniline | Acetic Anhydride | Solvent-free, Room Temp, 5 min | N-phenylacetamide | 90% | orientjchem.org |
| p-Nitroaniline | Acetic Anhydride | Solvent-free, Room Temp, 8 min | N-(4-nitrophenyl)acetamide | 91% | orientjchem.org |
| 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one | Carboxylic Acid / Thionyl Chloride | Boiling, 1-3 h | 3-Acyl-5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one | 47-70% | researchgate.net |
Formation of N-Substituted Piperidine Derivatives
The N-alkylation and N-acylation reactions are gateways to a vast array of N-substituted piperidine derivatives with diverse functionalities. For example, the reaction of the 4-(Oxolan-2-ylmethoxy)piperidine core with 2-chloro-N-(1,3-thiazol-2-yl)acetamide would yield 2-[4-(oxolan-2-ylmethoxy)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide. This final coupling step is an acylation that joins the piperidine-oxolane intermediate with the thiazole (B1198619) moiety.
Furthermore, derivatives such as N-formylpiperidine can serve as polar aprotic solvents. ijnrd.org The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a specific method for N-methylation. nih.gov These reactions underscore the versatility of the piperidine nitrogen in creating a wide range of compounds. ijnrd.orgresearchgate.net
Reactions Involving the Oxolane Ring
The oxolane (tetrahydrofuran) ring is generally stable, but it can undergo specific reactions, particularly ring-opening, under certain conditions.
Ring-Opening Reactions of Oxolane Derivatives
The ether linkage in the oxolane ring can be cleaved under acidic conditions. For instance, phosphoryl chloride has been used to initiate the ring-opening of cyclic ethers, which can be followed by a cyclization to form new heterocyclic structures. mdpi.com While the oxolane ring is generally stable, substituents on the ring can influence its reactivity. For example, 2-furyl substituents on a piperidine ring are known to undergo ring-opening to form alcohols. mdpi.com This suggests that under specific and potentially harsh conditions, the oxolane ring in this compound could be opened.
Functionalization of the Oxolane Moiety
Beyond ring-opening, the oxolane moiety can be functionalized. Radical reactions offer a pathway to introduce new substituents. For example, radical cyclization can be used to form tetrahydrofuran (B95107) derivatives. diva-portal.org Additionally, methods exist for the synthesis of 2-acyltetrahydrofurans from substituted tetrahydropyrans via a nitrite-catalyzed ring contraction. organic-chemistry.org While these reactions are not performed on this compound itself, they illustrate the chemical possibilities for modifying the oxolane portion of the molecule.
Transformations at the 4-Position of the Piperidine Ring
The substituent at the 4-position is an oxolan-2-ylmethoxy group, connected via an ether linkage. This ether bond is generally robust and not easily cleaved. Direct functionalization at the C-4 position of an existing piperidine ring without affecting other parts of the molecule is a significant synthetic challenge.
However, recent advances in C-H functionalization offer potential pathways. nih.gov Research has shown that by selecting the appropriate rhodium catalyst and nitrogen-protecting group, it is possible to achieve site-selective functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.gov For instance, using N-α-oxoarylacetyl-piperidines in combination with a specific dirhodium catalyst enabled the introduction of substituents at the 4-position. nih.gov While this method has not been specifically applied to this compound, it represents a modern strategy that could potentially be adapted for transformations at the 4-position, likely requiring initial modification of the piperidine nitrogen.
Computational and Theoretical Investigations of 4 Oxolan 2 Ylmethoxy Piperidine
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the stable conformations and electronic properties of molecules. For the piperidine (B6355638) and oxolane systems, these calculations provide critical insights.
The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. nih.gov Quantum chemical calculations, often employing Density Functional Theory (DFT) methods such as B3LYP or M06-2X with basis sets like 6-31G(d) or 6-311++G(d,p), are used to determine the energetics of different conformers. nih.govderpharmachemica.com For substituted piperidines, the orientation of the substituent (axial vs. equatorial) is a key determinant of stability. The relative energies of these conformers can be calculated, with the equatorial position generally being more stable for most substituents to avoid 1,3-diaxial interactions. However, the presence of specific electronic effects, such as the anomeric effect or pseudoallylic strain, can favor the axial orientation. nih.gov For instance, when the piperidine nitrogen is acylated or bonded to an aromatic ring, the resulting pseudoallylic strain can force a 2-substituent into an axial position. nih.gov
The electronic structure of the piperidine ring is characterized by the lone pair of electrons on the nitrogen atom. The hybridization of this lone pair, which can be influenced by substituents, plays a crucial role in the molecule's reactivity and intermolecular interactions. nih.gov Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and orbital interactions within the molecule. nih.gov
Oxolane (tetrahydrofuran) is known for its puckered envelope and twist conformations, which rapidly interconvert. Quantum chemical calculations can map the potential energy surface of the ring-puckering coordinates to identify the most stable conformers and the energy barriers between them.
For the combined 4-(Oxolan-2-ylmethoxy)piperidine molecule, a key aspect of its conformational analysis would be the rotational barriers around the C-O and O-C bonds of the methoxy (B1213986) linker and the orientation of the oxolane ring relative to the piperidine ring.
Molecular Dynamics Simulations to Explore Conformational Space
While quantum chemical calculations provide information on static, optimized structures, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's conformational landscape over time. By simulating the atomic motions based on a force field, MD can explore the accessible conformations and their relative populations.
For a molecule like this compound, MD simulations would be invaluable for understanding the flexibility of the molecule. These simulations can reveal the preferred orientations of the piperidine and oxolane rings with respect to each other and the dynamics of the methoxy linker. Such studies are crucial for understanding how the molecule might interact with a biological target, as the conformational flexibility can allow it to adapt its shape to a binding site. rsc.org For example, MD simulations have been used to study the binding of piperidine-based ligands to receptors, revealing the key interactions and the role of conformational changes in the binding process. rsc.org
Mechanistic Studies of Reactions Involving Piperidine and Oxolane Systems
Theoretical methods are extensively used to study the mechanisms of chemical reactions. For piperidine, a common reaction is N-alkylation or N-acylation. Computational studies can model the transition states and reaction pathways for these transformations, providing insights into the reaction kinetics and thermodynamics.
The oxolane ring can undergo ring-opening reactions, often under acidic conditions. Quantum chemical calculations can be employed to investigate the mechanism of such reactions, for example, by modeling the protonation of the ether oxygen followed by nucleophilic attack.
For this compound, a potential reaction of interest would be the cleavage of the ether linkage. Theoretical studies could predict the most likely site of cleavage and the conditions required for such a reaction.
Structure-Reactivity Relationships Derived from Theoretical Models
Theoretical models can establish relationships between the structure of a molecule and its reactivity. mdpi.com For piperidine derivatives, quantitative structure-activity relationship (QSAR) studies often use calculated molecular descriptors to predict biological activity or other properties. researchgate.net
Key descriptors derived from theoretical calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. derpharmachemica.com
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). derpharmachemica.comresearchgate.net This is crucial for understanding intermolecular interactions.
Fukui Functions: These functions provide information about the local reactivity of different atomic sites within a molecule, predicting where a nucleophilic or electrophilic attack is most likely to occur. derpharmachemica.com
By calculating these descriptors for a series of piperidine and oxolane derivatives, theoretical models can be built to predict their reactivity and potential biological activity, guiding the design of new compounds with desired properties. researchgate.net
Data Tables
Table 1: Calculated Properties of Piperidine Derivatives from Theoretical Studies
| Compound Class | Method/Basis Set | Calculated Property | Finding | Reference |
| N-Acylpiperidines | M06-2X/6-311G(d,p) | Conformational Energy (Axial vs. Equatorial 2-substituent) | The axial orientation of a 2-substituent is favored due to pseudoallylic strain, with a ΔG of up to -3.2 kcal/mol. | nih.gov |
| Phenyl-1-piperidines | M06-2X/6-311G(d,p) | Conformational Energy (Axial vs. Equatorial 2-substituent) | The axial 2-substituent is modestly favored over the equatorial one (ΔG of -1.0 kcal/mol). | nih.gov |
| 4-(2-Keto-1-benzimidazolinyl) piperidine | DFT/B3LYP/6-311++G(d,p) | Vibrational Frequencies | Calculated vibrational frequencies show good agreement with experimental FT-IR and FT-Raman spectra. | derpharmachemica.com |
| 4-(2-Keto-1-benzimidazolinyl) piperidine | GIAO/B3LYP/6-311++G(d,p) | NMR Chemical Shifts | Calculated 1H and 13C NMR chemical shifts correspond well with experimental data. | derpharmachemica.com |
Analytical Methodologies for the Characterization and Quantification of 4 Oxolan 2 Ylmethoxy Piperidine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 4-(Oxolan-2-ylmethoxy)piperidine. These techniques provide detailed information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectroscopy provide key insights into its structure.
In a typical ¹H NMR spectrum, the protons on the piperidine (B6355638) and oxolane rings, as well as the methoxy (B1213986) bridge, would exhibit characteristic chemical shifts and coupling patterns. Data from the Biological Magnetic Resonance Bank (BMRB) for the closely related compound 4-[[(2R)-oxolan-2-yl]methoxy]piperidine in DMSO at 298K provides valuable reference points. bmrb.io The piperidine ring protons typically appear in the upfield region, while the protons on the oxolane ring and the methoxy group are shifted further downfield due to the influence of the oxygen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Piperidine CH₂ (adjacent to N) | 2.8 - 3.0 |
| Piperidine CH (at C4) | 3.4 - 3.6 |
| Piperidine CH₂ (C2, C6) | 2.5 - 2.7 |
| Piperidine CH₂ (C3, C5) | 1.4 - 1.8 |
| Oxolane CH (at C2) | 3.9 - 4.1 |
| Oxolane OCH₂ | 3.4 - 3.8 |
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their chemical environment, with carbons bonded to electronegative atoms like oxygen and nitrogen appearing at lower fields.
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. uni.lu For this compound, with a molecular formula of C₁₀H₁₉NO₂, the expected monoisotopic mass is approximately 185.1416 g/mol . chiralen.comchemenu.comchemicalbook.com
In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for piperidine derivatives often involve the cleavage of the piperidine ring or the loss of substituents. nih.gov For this compound, characteristic fragments would likely result from the cleavage of the ether linkage and the fragmentation of the piperidine and oxolane rings.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nist.govchemicalbook.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C (ether) linkage, the N-H bond of the secondary amine in the piperidine ring, and the C-H bonds of the aliphatic rings.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (secondary amine) | 3300 - 3500 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C-O-C Stretch (ether) | 1070 - 1150 |
Chromatographic Separations for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like many piperidine derivatives. nih.gov A reversed-phase HPLC method would be suitable for the analysis of this compound. nih.govresearchgate.netresearcher.life
A typical HPLC system for this analysis would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid or formic acid, and a UV detector. nih.govnih.govresearchgate.netresearcher.life The retention time of the compound would be specific under defined chromatographic conditions, allowing for its identification and quantification. The method's performance can be validated for linearity, accuracy, precision, and sensitivity. nih.govresearchgate.netresearcher.life
Table 3: Typical HPLC Parameters for Piperidine Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the separation and quantification of volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, potentially with derivatization to improve its volatility and thermal stability.
A GC method for this compound would typically employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS provides the added advantage of structural confirmation through the mass spectrum of the eluting peak.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and widely used technique for the separation, identification, and quantification of chemical compounds in various matrices. For piperidine-containing molecules, LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity. This is crucial for distinguishing the analyte from structurally related impurities or matrix components.
In a typical LC-MS analysis of a piperidine derivative, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be employed. The choice of a suitable column, such as a C18, is critical for achieving adequate chromatographic retention and separation. The mobile phase composition, often a mixture of water and an organic solvent like acetonitrile with additives such as formic acid or heptafluorobutyric acid to improve peak shape and ionization efficiency, would need to be optimized.
Mass spectrometric detection would likely involve electrospray ionization (ESI) in the positive ion mode, as the piperidine nitrogen is readily protonated. Quantification would typically be achieved using multiple reaction monitoring (MRM) in an MS/MS system, which enhances specificity and sensitivity. Although some chemical suppliers indicate the availability of LC-MS data for this compound, the specific parameters and results are not publicly available.
Advanced Analytical Approaches for Complex Mixture Analysis
The analysis of this compound in complex mixtures, such as during synthesis monitoring or in biological matrices, would necessitate advanced analytical strategies to overcome potential interferences. Techniques like high-resolution mass spectrometry (HRMS), for instance with Orbitrap or time-of-flight (TOF) analyzers, would provide highly accurate mass measurements, facilitating unambiguous identification and differentiation from other components.
Furthermore, multidimensional chromatography could be employed to enhance separation efficiency for particularly complex samples. This could involve techniques like two-dimensional liquid chromatography (2D-LC), where fractions from a first separation are subjected to a second, orthogonal separation, thereby increasing peak capacity and resolution.
Development and Validation of Analytical Methods
The development and validation of an analytical method for this compound would be a critical step for its use in quality control or any regulated environment. This process ensures that the method is suitable for its intended purpose. Following guidelines from bodies like the International Council for Harmonisation (ICH), a validation protocol would typically encompass the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
While methodologies for other compounds, including some piperidine derivatives, have been developed and validated using techniques like HPLC and High-Performance Thin-Layer Chromatography (HPTLC), no such validated methods are documented for this compound in the public domain.
Emerging Research Directions and Potential Academic Applications
Development of Novel and Efficient Synthetic Methodologies
The synthesis of piperidine (B6355638) derivatives is a cornerstone of medicinal chemistry, as the piperidine ring is a prevalent structural motif in many pharmaceuticals. mdpi.comijnrd.org Researchers are continuously seeking more efficient and novel methods to synthesize substituted piperidines like 4-(oxolan-2-ylmethoxy)piperidine. Current strategies often involve the hydrogenation or reduction of corresponding pyridine (B92270) precursors. mdpi.com While classical metal catalysis has been a popular approach, organocatalysis is emerging as a viable and often more environmentally friendly alternative. mdpi.com
One-pot processes that combine hydrogenation and functionalization are also gaining traction, as they streamline the synthesis, making it faster and more cost-effective. mdpi.com For instance, a stereoselective reductive hydroamination/cyclization cascade of alkynes has been described for piperidine synthesis. mdpi.com Another approach involves the acylation of a starting material like 4-hydroxypiperidine, followed by a series of reactions to introduce the desired functional groups. nuph.edu.ua The development of such multi-gram scale synthetic approaches is crucial for making these building blocks readily available for further research. nuph.edu.ua
Advanced Computational Design of Analogues
Computational chemistry plays a pivotal role in modern drug discovery and development by enabling the rational design of new molecules with desired properties. rsc.orgnih.gov For this compound, computational methods can be employed to design analogues with enhanced biological activity or improved pharmacokinetic profiles. Techniques such as fragment-based drug design (FBDD) can be utilized to design novel inhibitors targeting specific enzymes. rsc.org
Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict the binding interactions of designed ligands with their biological targets. nih.gov For example, these simulations can help in understanding how analogues of this compound might bind to the active site of an enzyme. nih.gov Furthermore, Density Functional Theory (DFT) can be used to study the electronic properties and reactivity of the designed molecules. nih.gov These computational approaches not only guide the synthesis of new compounds but also provide insights into their potential mechanism of action at a molecular level.
Exploration of New Biological Targets and Mechanisms of Action (Non-Clinical Focus)
The piperidine scaffold is a key pharmacophore in a wide range of biologically active compounds, including anticancer, antiviral, and analgesic agents. mdpi.comijnrd.org Derivatives of piperidine have been shown to interact with a variety of biological targets. For instance, some piperidine derivatives act as inhibitors of enzymes like O-GlcNAcase, which is a potential target for the treatment of Alzheimer's disease. nih.gov Others have been investigated as inhibitors of monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters. mdpi.com
The this compound moiety itself has been incorporated into molecules targeting voltage-gated sodium channels and has been found in phthalazinone derivatives with potential pharmacological activities. chiralen.com The exploration of new biological targets for compounds containing this scaffold is an active area of research. This involves screening these compounds against a panel of enzymes and receptors to identify novel interactions and potential therapeutic applications. Understanding the structure-activity relationship (SAR) is crucial in this process, guiding the modification of the lead compound to enhance its potency and selectivity for a specific target. nih.gov
Integration of this compound Scaffolds in Chemical Biology Probes
Chemical biology probes are essential tools for studying biological processes in their native environment. The this compound scaffold can be incorporated into the design of such probes. These probes can be used to selectively label and visualize specific enzymes or receptors in cells and tissues, providing valuable information about their localization, trafficking, and function.
The development of these probes often involves the synthesis of derivatives that incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, which allows for detection. The inherent drug-like properties of the piperidine scaffold can be advantageous in developing probes with good cell permeability and target engagement. nih.gov The versatility of the this compound structure allows for the attachment of various functional groups, making it an attractive building block for the creation of a diverse library of chemical probes to investigate a wide range of biological questions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
